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Introduction to HIV-1 Maturation and Bevirimat

HIV-1 maturation represents a critical final stage in the viral life cycle wherein immature, non-infectious
viral particles transition to their infectious form. This process is driven by the viral protease (PR)-mediated
cleavage of the Gag polyprotein precursor (Pr55Gag) into constituent structural proteins including matrix
(MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). The ordered
cleavage cascade occurs with distinct kinetics at different sites, with the CA-SP1 processing event occurring
last in this sequence. [1] Bevirimat (BVM), chemically known as 3-O-(3',3'-dimethylsuccinyl)-betulinic
acid, represents the first-in-class maturation inhibitor and originated from betulinic acid derivatives first
isolated from Syzygium claviflorum, a Chinese herb. [2] Although Bevirimat demonstrated clinical efficacy
in Phase I and II trials, its development was discontinued due to issues with natural polymorphisms in the

SP1 region of Gag that conferred resistance in approximately 50% of patient populations. [3] [2]

The maturation process is crucial for viral infectivity, as proper cleavage of Gag precursors enables the
structural reorganization necessary for formation of the mature conical capsid core. This core houses the
viral RNA genome and essential enzymes (reverse transcriptase and integrase) required for subsequent
infection rounds. [1] The CA-SP1 junction is particularly critical as it forms a dynamic a-helical structure
that self-associates into a six-helix bundle, stabilizing the immature Gag hexameric lattice. During
maturation, cleavage at this site disrupts the bundle and facilitates the transition to the mature capsid

structure. [4] [1] Maturation inhibitors like Bevirimat specifically target this CA-SP1 cleavage event
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through a mechanism distinct from classical protease inhibitors, representing a novel antiviral strategy with

potential utility against protease-resistant HIV strains. [1] [5]

Molecular Mechanism of Action

Fundamental Mechanism: CA-SP1 Cleavage Inhibition

Bevirimat exerts its antiviral effect through highly specific interference with the final proteolytic cleavage
event in the Gag processing cascade—the separation of capsid (CA) from spacer peptide 1 (SP1). Unlike
protease inhibitors that directly inhibit the enzymatic activity of the viral protease, Bevirimat acts by
binding directly to the Gag polyprotein precursor, specifically to the CA-SP1 boundary region. [2] [5] This
binding occurs in nascent virus particles as they bud from infected cells, with the drug incorporating into

assembling virions where it accesses its target site. [2]

The binding of Bevirimat to the CA-SP1 junction results in stabilization of the six-helix bundle structure
formed by the C-terminal domain of CA and the SP1 peptide. This stabilized bundle conformation sterically
hinders access of the viral protease to the scissile bond between CA-L.231 and SP1-A1, despite the protease
remaining fully functional. [4] [1] Consequently, the CA-SP1 intermediate (also referred to as P25)
accumulates in treated virions, while other cleavage events proceed normally. [3] [5] The persistence of the
uncleaved CA-SP1 prevents the proper structural rearrangement of the capsid protein required for
condensation of the conical core, resulting in the release of immature, non-infectious particles that contain

malformed, electron-dense cores readily observable by electron microscopy. [2] [5]

Structural Basis of Inhibition

Recent high-resolution structural studies have elucidated the atomic-level details of Bevirimat's
mechanism. Magic-angle spinning (MAS) NMR spectroscopy of microcrystalline assemblies of the
CACTD-SP1 Gag fragment complexed with Bevirimat has revealed that the drug binds inside the central
pore of the CA-SP1 six-helix bundle. [4] The binding interaction tightens the bundle structure and quakes
the dynamic motions of SP1 and the simultaneously bound assembly cofactor inesitol hexakisphosphate
(IP6). [4]
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Table 1: Key Structural Interactions in Bevirimat Mechanism

Structural . . .. -

Role in Maturation Effect of Bevirimat Binding
Element
CA-SP1 Forms six-helix bundle in immature Gag; Stabilizes helical bundle, preventing

junction helix

IP6 binding site

SP1 region

Protease
cleavage site

must unfold for proteolytic cleavage

Binds above six-helix bundle, engaging
CA-K158 and CA-K227 rings

Transitions from helical to extended
conformation upon cleavage

Located at CA-L231/SP1-Al within the
junction helix

unfolding and protease access

Bevirimat tightens bundle pore,
qguenching IP6 dynamics

Maintains helical conformation,
preventing structural transition

Becomes structurally occluded within
stabilized bundle

Bevirimat and IP6 can bind simultaneously to the CA-SP1 region, with IP6 located just above the six-helix

bundle where it forms salt bridges with two rings of lysine side chains (CA-K158 and CA-K227), while

Bevirimat occupies the central cavity of the bundle itself. [4] Although both molecules contain negatively

charged groups, they do not compete for binding but rather exhibit a cooperative stabilization effect on the

helical bundle structure. This simultaneous binding explains how both cellular IP6 and Bevirimat contribute

to stabilization of the immature Gag lattice, though with dramatically different functional consequences. [4]

The diagram below illustrates the key stages of HIV-1 maturation and Bevirimat's site of inhibition:
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HIV-1 Maturation Process Bevirimat Inhibition
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Figure 1: HIV-1 Maturation Process and Bevirimat Inhibition Site. The normal maturation pathway (yellow
to red) is disrupted by Bevirimat binding (blue pathway), which inhibits the CA-SP1 cleavage event and

produces non-infectious virions.

Resistance Profiles and Clinical Limitations

Resistance Mutations

The clinical utility of Bevirimat was ultimately limited by the emergence of resistance mutations,
particularly natural polymorphisms in the SP1 region of Gag that pre-existed in approximately 50% of
patient populations. [3] [2] These mutations cluster primarily in a glutamine-valine-threonine (QVT) motif
spanning SP1 residues 6 to 8, with the SP1-V7A polymorphism representing the most significant

contributor to resistance. [3] [2] In vitro selection experiments have identified additional mutations that
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confer resistance to Bevirimat, including CA-A194T, CA-L231M/F, SP1-A1V, SP1-S5N, and SP1-V7A.
[6] [5]

Table 2: Bevirimat Resistance Mutations and Their Effects

Impact on Viral

Mutation Location Effect on Bevirimat Susceptibility .
Fitness
SP1-V7A SP1 QVT motif (residue  Strong resistance (most significant Minimal fitness cost
7) clinical polymorphism)
SP1-Al1lV CA-SP1 cleavage site Confers resistance Does not impair viral
replication
CA-A194T CA C-terminal domain Confers resistance May impact assembly
efficiency
CA- CA C-terminal domain Confers resistance May affect CA-SP1
L231MI/F (cleavage site) processing
SP1-T8A SP1 QVT motif (residue  Confers resistance Variable fithess
8) impact

The structural basis for Bevirimat resistance has been elucidated through NMR studies of resistant
variants. For the SP1-A1V mutation, Bevirimat binding to the CA-SP1(A1V)-NC peptide is almost
completely abolished compared to wild-type peptide. [6] [5] Similarly, the SP1-V7A variant exhibits
distinct conformational and binding characteristics that reduce drug efficacy. [4] These structural changes
likely alter the helix-coil equilibrium at the CA-SP1 junction or modify the drug binding pocket, thereby

reducing Bevirimat's capacity to stabilize the six-helix bundle and prevent protease access. [6] [4]

Clinical Implications

The high prevalence of natural SP1 polymorphisms in treatment-naive patients presented a significant
barrier to Bevirimat's clinical development. [3] Approximately 40-50% of patients enrolled in clinical

trials showed reduced response to Bevirimat monotherapy due to pre-existing resistance mutations,
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particularly in the QVT motif of SP1. [7] [2] This high level of pre-existing resistance ultimately led to the
discontinuation of Bevirimat's clinical development despite demonstrated efficacy in susceptible viral

strains. [3] [2]

The fitness costs associated with resistance mutations vary significantly. While some mutations (like SP1-
A1V) have minimal impact on viral replication capacity, others may impair viral fitness, potentially creating
a genetic barrier to resistance emergence. [2] However, the high prevalence of naturally occurring
polymorphisms with minimal fitness costs meant that resistance was already widespread in untreated

populations, limiting Bevirimat's utility as a first-line therapeutic option. [3] [2]

Second-Generation Maturation Inhibitors

Bevirimat Derivatives

To overcome the limitations of Bevirimat, significant efforts have been directed toward developing second-
generation maturation inhibitors with improved potency and resistance profiles. These compounds
maintain the core betulinic acid scaffold but incorporate strategic modifications at key positions,
particularly the C-28 carboxyl group. [3] [7] Structure-activity relationship studies have demonstrated that
the C-3 dimethylsuccinyl ester moiety is crucial for anti-maturation activity, while the C-28 position can be

modified to improve potency against resistant variants. [7]

Notable Bevirimat derivatives include:

¢ Alkyl amine derivatives: C-28 alkyl amine compounds demonstrate markedly improved potency
(low-nanomolar range) compared to Bevirimat and maintain robust activity against SP1-V7A
variants. [3]

¢ Privileged structure incorporations: Derivatives incorporating caffeic acid and piperazine motifs
at C-28 show significantly improved activity against both wild-type and resistant viruses. Compound
18c exhibits 3-fold greater potency against wild-type HIV-1 and 51-fold improvement against the
NL4-3/V370A variant carrying the most prevalent Bevirimat-resistant polymorphism. [7]

o EP-39: This Bevirimat derivative features improved hydrosolubility while maintaining the core
mechanism of action. EP-39 demonstrates a higher selectivity index and stronger antiviral
activity than Bevirimat, and induces production of a higher proportion of morphologically aberrant
particles. [6] [5]
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Mechanism of Improved Resistance Profiles

The improved activity of second-generation maturation inhibitors against Bevirimat-resistant variants
appears to stem from enhanced binding interactions with the CA-SP1 region. Although these derivatives
maintain the same binding pocket as Bevirimat, they may adopt distinct binding orientations or form

additional interactions that compensate for the structural changes induced by resistance mutations. [6] [5]

For instance, while Bevirimat and its derivative EP-39 share the same chemical skeleton, they appear to
interact differently with the Gag polyprotein precursor. [6] In silico docking studies suggest these
compounds present different predicted positions on the hexameric crystal structure of the CACTD-SP1
Gag fragment, which may account for their differential activity against specific resistance mutations. [6]
Additionally, modifications at the C-28 position may enable novent interactions with Gag residues that are
not disrupted by SP1 polymorphisms, thereby maintaining binding affinity even in the presence of common

resistance mutations. [3] [7]

Experimental Methods for Characterizing Maturation
Inhibition

Biochemical and Virological Assays

The antiviral activity and mechanism of action of maturation inhibitors are characterized using a panel of

well-established biochemical and virological assays:

e CA-SP1 accumulation assays: These assays quantitatively measure the inhibition of CA-SP1
processing by detecting the accumulation of the CA-SP1 intermediate (P25) in drug-treated virions.
[3] [5] Typically, HeLa or 293T cells transfected with HIV-1 molecular clones (e.g., pNL4-3) are
metabolically labeled with [35S]Met/Cys in the presence of maturation inhibitors. Virions are collected
by ultracentrifugation, lysed, and analyzed by SDS-PAGE followed by phosphorimaging to quantify
CA-SP1 and mature CA levels. [3]

e Antiviral potency assays: The 50% inhibitory concentrations (IC50) of maturation inhibitors are
determined using T-cell lines (e.g., MT-4) infected with wild-type or mutant HIV-1. [3] Viral replication
is typically monitored by measuring reverse transcriptase activity in culture supernatants or using
reporter cell lines (e.g., TZM-bl cells with luciferase readout). [3] [8]
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¢ Morphological analysis: Transmission electron microscopy (TEM) is employed to visualize the
structural consequences of maturation inhibition in drug-treated virions. [5] This technique reveals
the presence of electron-dense, immature cores and aberrant particle morphology characteristic of
maturation defects. [5]

¢ Resistance selection studies: To identify resistance mutations, HIV-1 is passaged in vitro in the
presence of increasing concentrations of maturation inhibitors. [6] [5] Emerging resistant variants are
sequenced to identify mutations in CA and SP1, and the contribution of specific mutations to
resistance is validated through site-directed mutagenesis. [6] [5]

The following diagram illustrates a typical experimental workflow for characterizing maturation inhibitors:

Experimental Characterization of Maturation Inhibitors

Test Compound

If resistant
utants identified

Click to download full resolution via product page

Figure 2: Experimental Workflow for Characterizing Maturation Inhibitors. Multiple complementary assays

are employed to comprehensively evaluate compound activity, mechanism, and resistance profiles.

Structural Biology Techniques

High-resolution structural techniques have been instrumental in elucidating the molecular mechanism of

maturation inhibitors:
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e Magic-angle spinning (MAS) NMR spectroscopy: This technique has provided atomic-resolution
structures of CACTD-SP1 complexes with Bevirimat and IP6. [4] MAS NMR enables determination
of protein-ligand interactions in non-crystalline, microcrystalline, or membrane-associated states that
may better reflect the native environment of the CA-SP1 junction within assembled virions. [4]

e X-ray crystallography: While limited by the challenges of crystallizing the full CA-SP1 junction,
crystallographic studies of CA constructs have provided complementary structural information. [4]

¢ In silico docking: Computational approaches model the interaction of maturation inhibitors with the
CA-SP1 binding pocket and predict binding orientations that explain structure-activity relationships
and resistance profiles. [6] [5]

These structural approaches have revealed that maturation inhibitors bind inside the central pore of the CA-
SP1 six-helix bundle, stabilizing the structure and quenching the dynamic motions necessary for protease
access and efficient cleavage. [4] The ability to detect direct correlations between small molecules
(Bevirimat, IP6) and the isotopically labeled protein in MAS NMR experiments has been particularly

valuable for defining binding orientations and understanding the structural basis of resistance. [4]

Comparative Analysis with Other Late-Stage Inhibitors

Relationship to Protease Inhibitors

While both maturation inhibitors and protease inhibitors (PIs) target the Gag processing cascade, their
mechanisms of action are fundamentally distinct. Protease inhibitors directly bind to the active site of the
viral protease, preventing it from cleaving all Gag and Gag-Pol sites throughout the polyprotein. [1] In
contrast, maturation inhibitors like Bevirimat bind to the Gag substrate itself (specifically the CA-SP1
junction) and allosterically prevent its cleavage without directly inhibiting protease activity. [1] [2] This

mechanistic difference has important clinical implications:

e Maturation inhibitors may remain effective against PI-resistant viruses containing protease
mutations, as they do not target the protease itself. [2]

e Conversely, maturation inhibitors are susceptible to Gag polymorphisms that do not affect protease
inhibitor efficacy. [3] [2]

e The substrate-targeting approach of maturation inhibitors provides a higher genetic barrier to
resistance for susceptible viral strains, as mutations must preserve viral fithess while disrupting drug
binding. [3]
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Comparison with Capsid Inhibitors

The development of capsid inhibitors like Lenacapavir represents an alternative approach to targeting the
HIV-1 capsid protein with a different mechanism from maturation inhibitors. [8] [9] While maturation
inhibitors specifically prevent CA-SP1 cleavage during viral maturation, capsid inhibitors primarily target
the assembled mature capsid and disrupt its function during early infection stages (particularly nuclear
import and integration). [8] [9] At higher concentrations, Lenacapavir can also disrupt late stages of

replication by impairing proper capsid condensation during virion maturation. [8]

Table 3: Comparison of Bevirimat and Lenacapavir Mechanisms

Characteristic Bevirimat (Maturation Inhibitor) Lenacapavir (Capsid Inhibitor)

Primary target CA-SP1 junction in Gag polyprotein  Assembled CA hexamers in mature capsid
Primary Inhibits CA-SP1 proteolytic Hyper-stabilizes capsid, impairing
mechanism cleavage uncoating and nuclear import

Stage of inhibition Late (assembly/maturation) Early (post-entry) and late (assembly)
Resistance CA and SP1 polymorphisms (e.g., CA mutations at inhibitor binding interface
mutations SP1-V7A)

Clinical status Development discontinued Approved for multidrug-resistant HIV

Notably, Lenacapavir demonstrates picomolar potency against both wild-type and multidrug-resistant HIV-1
strains, with a pharmacokinetic profile supporting twice-yearly subcutaneous administration. [8] [9] The
success of Lenacapavir demonstrates the continued therapeutic potential of capsid-targeted antiretroviral

strategies, though through a mechanism distinct from Bevirimat's maturation inhibition. [8] [9]

Conclusion and Future Perspectives

Bevirimat represents a pioneering compound that established maturation inhibition as a clinically viable
mechanism for antiretroviral therapy. Its detailed mechanism—binding to and stabilizing the CA-SP1 six-

helix bundle to prevent final cleavage and proper capsid condensation—has been elucidated through
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sophisticated structural and virological approaches. [6] [4] While its clinical development was halted due to
pre-existing resistance polymorphisms in natural HIV-1 populations, Bevirimat provided the proof-of-
concept for this novel inhibitor class and informed the development of improved second-generation

compounds. [3] [7]

The ongoing exploration of maturation inhibitors continues to provide fundamental insights into HIV-1
assembly and maturation biology. Second-generation compounds with modified C-28 substituents
demonstrate that optimized maturation inhibitors can overcome the resistance limitations of the parent
compound while maintaining the desirable safety and pharmacokinetic profiles observed with Bevirimat. [3]
[7] These advances, coupled with structural insights from techniques like MAS NMR spectroscopy, continue

to inform rational drug design approaches targeting the CA-SP1 junction. [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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